molecular formula C17H20ClNO B3032379 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 154538-29-1

1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B3032379
CAS No.: 154538-29-1
M. Wt: 289.8
InChI Key: PZDDIEFLAFHHST-UHFFFAOYSA-N
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Description

1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological activities. This compound is part of the isoquinoline alkaloid family, which is widely studied for its potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, TBHP

    Reduction: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation

    Substitution: Potassium carbonate, microwave conditions

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of bioactive molecules .

Properties

IUPAC Name

1-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-19-15-7-8-16-14(12-15)9-10-18-17(16)11-13-5-3-2-4-6-13;/h2-8,12,17-18H,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDDIEFLAFHHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154538-29-1
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154538-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
1-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

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